Ethambutol

Antitubercular drug discovery Preclinical efficacy Combination therapy optimization

Ethambutol is a first-line bacteriostatic anti-tuberculosis agent inhibiting mycobacterial cell wall synthesis. Procurement MUST mandate enantiomeric purity: only (S,S)-(+)-enantiomer is therapeutically active; (R,R)-(-)-isomer is inactive and causes ocular toxicity & blindness. Demand CoA with chiral HPLC purity. For pediatric programs, note that children require approximately 55 mg/kg to achieve adult-equivalent exposure, significantly higher than WHO-recommended 20 mg/kg. In regions with elevated ubiA mutation prevalence (e.g., 45.5% in African isolates), prioritize molecular resistance testing (embB/ubiA genotyping) before use. We supply pharmacopoeial-grade (S,S)-(+)-ethambutol with certified enantiomeric purity, suitable as reference standards for novel anti-TB drug development programs.

Molecular Formula C10H24N2O2
Molecular Weight 204.31 g/mol
CAS No. 74-55-5
Cat. No. B1671381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthambutol
CAS74-55-5
SynonymsDexambutol
EMB Fatol
EMB Hefa
EMB-Fatol
EMB-Hefa
Etambutol Llorente
Ethambutol
Ethambutol Hydrochloride
Etibi
Hydrochloride, Ethambutol
Llorente, Etambutol
Miambutol
Myambutol
Molecular FormulaC10H24N2O2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCC(CO)NCCNC(CC)CO
InChIInChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1
InChIKeyAEUTYOVWOVBAKS-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in chloroform, methylene chloride;  less soluble in benzene;  sparingly soluble in water
7.58e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethambutol (CAS 74-55-5): Baseline Profile for Anti-Tuberculosis Drug Selection and Procurement


Ethambutol (EMB, CAS 74-55-5), chemically known as (2S,2′S)-2,2′-(ethane-1,2-diyldiimino)dibutan-1-ol, is a first-line bacteriostatic anti-tuberculosis agent that targets mycobacterial cell wall synthesis by inhibiting arabinosyl transferases, specifically EmbA, EmbB, and EmbC [1]. It is active primarily against Mycobacterium tuberculosis and some atypical mycobacteria such as M. kansasii, with a typical minimum inhibitory concentration (MIC) range of 0.5–5 µg/mL against wild-type M. tuberculosis H37Rv [2][3]. Ethambutol is administered orally at standard adult doses of 15–25 mg/kg daily and is primarily excreted unchanged via renal tubular secretion and glomerular filtration, necessitating dose adjustment in patients with renal impairment [4]. It is almost always used in combination therapy (e.g., HRZE regimen) to prevent the emergence of drug resistance, as monotherapy leads to slow but progressive resistance development [5].

Ethambutol: Why Substitution with Analogs or Alternative First-Line Agents Requires Evidence-Based Justification


Ethambutol cannot be freely substituted with other anti-tuberculosis agents or its own structural analogs due to several critical factors: (1) stereochemical specificity—only the (+)-(S,S)-enantiomer possesses therapeutic activity, whereas the (−)-(R,R)-enantiomer causes ocular toxicity and blindness, making enantiomeric purity a non-negotiable procurement specification [1]; (2) variable genotype-phenotype correlation—unlike rifampicin or isoniazid where resistance mutations predict phenotypic resistance with >95% concordance, ethambutol shows only 65% agreement between whole-genome sequencing-based drug susceptibility testing and phenotypic MIC assays, complicating substitution decisions based on molecular diagnostics alone [2]; (3) unique resistance pathways—high-level ethambutol resistance involves mutations in ubiA that are geographically heterogeneous (45.5% in African vs. 9.5% in South Korean EMB-resistant isolates), meaning that empiric replacement with alternative agents requires understanding of local resistance epidemiology [3]; and (4) pediatric pharmacokinetic divergence—the dose required to achieve adult-equivalent ethambutol exposure in children is approximately 55 mg/kg or higher, substantially exceeding the WHO-recommended 20 mg/kg, rendering simple adult-to-pediatric dose extrapolation inadequate [4].

Ethambutol: Quantitative Head-to-Head Evidence Versus SQ109, Faropenem, and Structural Analogs


Ethambutol vs. SQ109: In Vivo Bactericidal Efficacy in Murine Chronic Tuberculosis Model

In a head-to-head comparison within the HRZE (isoniazid, rifampin, pyrazinamide, ethambutol) regimen, substitution of ethambutol with SQ109 (an ethambutol-derived 1,2-ethylenediamine analog) resulted in superior in vivo bactericidal activity [1]. The SQ109-containing regimen achieved a 1.5 log10 lower lung bacterial burden compared to the ethambutol-containing regimen after 8 weeks of treatment [2].

Antitubercular drug discovery Preclinical efficacy Combination therapy optimization

Ethambutol vs. Faropenem: Clinical Non-Inferiority and Superior Ocular Safety in Phase II/III Study

In an open-label randomized controlled trial, faropenem demonstrated non-inferiority to ethambutol when substituted in the first-line HRZE regimen, with the additional advantage of significantly fewer adverse events [1]. The difference in 6-month treatment success rate between the two regimens ranged from 2.1% to 2.2% (95% confidence intervals spanning zero), meeting non-inferiority criteria. Notably, visual impairment occurred in 4.67% (5/107) of patients receiving ethambutol versus 0% (0/110) in the faropenem group (p = 0.02) [2]. The overall adverse event rate was 31.81% with faropenem versus 49.53% with ethambutol (p < 0.01) [3].

Clinical trial outcomes First-line TB treatment Adverse event profiling

Ethambutol vs. Structural Analogs: MIC Potency Deficit of 2- to 14-Fold Against pre-XDR M. tuberculosis

A panel of 48 dihydrosphingosine- and ethambutol-derived analogs was screened against drug-sensitive and pre-XDR (pre-extensively drug-resistant) Mycobacterium tuberculosis strains. Of these, 11 compounds demonstrated moderate to good activity with MICs ranging from 1.5 to 8 μM, exhibiting 2- to 14-fold greater potency compared to ethambutol against the pre-XDR strain [1]. The most potent analog (designated 12b) demonstrated a synergistic effect when combined with rifampicin (FICI = 0.5) and exhibited concentration-dependent intracellular bactericidal activity [2].

Drug-resistant tuberculosis Structure-activity relationship MIC determination

Ethambutol Resistance: embB306 Mutation Prevalence of 40–60% and Geographic Heterogeneity in High-Level Resistance Determinants

Mutations at codon 306 of the embB gene (embB306) account for 40–60% of ethambutol-resistant clinical tuberculosis cases, making this the predominant resistance mechanism globally [1]. However, high-level ethambutol resistance requires additional mutations, notably in the ubiA (Rv3806c) gene. The prevalence of ubiA mutations in ethambutol-resistant isolates varies dramatically by geography: 45.5% ± 6.5% in African isolates versus only 9.5% ± 1.5% in South Korean isolates (p-value not reported in abstract) [2]. This geographic divergence affects the predictive value of molecular resistance testing and the likelihood of high-level resistance [3].

Molecular diagnostics Drug resistance surveillance Genotype-phenotype correlation

Ethambutol Pediatric Pharmacokinetics: 55 mg/kg Required for Adult-Equivalent Exposure vs. 20 mg/kg WHO Recommendation

A pharmacokinetic study in Malawian children (n=30, aged 6 months to 15 years) receiving first-line anti-TB therapy revealed that ethambutol exposure (AUC0–∞) was substantially lower in children than in adults when dosed at 20 mg/kg [1]. The median ethambutol Cmax was 1.20 mg/L (IQR: 0.85–1.68) and median AUC0–∞ was 8.65 mg·h/L (IQR: 5.96–11.47) [2]. Modeling predicted that a dose of 55 mg/kg or higher would be required to achieve adult-equivalent ethambutol exposure in children—approximately 2.75-fold higher than the WHO-recommended 20 mg/kg dose [3]. In contrast, rifampicin dosed at 15 mg/kg in the same cohort achieved adult-comparable exposure [4].

Pediatric pharmacology Dose optimization Therapeutic drug monitoring

Ethambutol Enantiomeric Purity: (S,S)-(+)-Ethambutol Therapeutic vs. (R,R)-(−)-Ethambutol Ocular Toxicant

Ethambutol is a chiral molecule with two stereogenic centers, yielding four possible stereoisomers. The clinically used form is exclusively the (S,S)-(+)-enantiomer (d-ethambutol), which possesses antimycobacterial activity [1]. The (R,R)-(−)-enantiomer (l-ethambutol) lacks therapeutic efficacy and is associated with ocular toxicity including blindness [2]. The racemic mixture or enantiomerically impure ethambutol would therefore introduce unnecessary toxicity risk without therapeutic benefit. Analytical methods using chiral HPLC with circular dichroism detection have been validated to confirm the absolute stereochemistry and enantiomeric purity of ethambutol drug substance [3].

Chiral purity Stereochemistry Quality control

Ethambutol: High-Value Procurement and Research Application Scenarios Based on Comparative Evidence


Pediatric Tuberculosis Treatment Requiring Dose-Adjusted Ethambutol Formulations

Procurement of ethambutol for pediatric tuberculosis programs should account for the evidence that children require approximately 55 mg/kg to achieve adult-equivalent exposure, compared to the standard 20 mg/kg WHO recommendation [1]. This 2.75-fold higher per-kilogram requirement necessitates either higher-strength pediatric formulations or larger procurement volumes to avoid subtherapeutic dosing that could promote resistance emergence [2]. Programs may alternatively consider faropenem as an ethambutol-sparing option, given its non-inferior efficacy and absence of ocular toxicity, particularly valuable for young children who cannot reliably report visual symptoms [3].

High-Level Ethambutol Resistance Surveillance and Alternative Agent Selection in African Settings

In regions with elevated ubiA mutation prevalence (45.5% in African EMB-resistant isolates vs. 9.5% in South Korea), ethambutol may be less effective due to high-level resistance [1]. Procurement decisions in these settings should prioritize molecular resistance testing (embB and ubiA genotyping) to guide ethambutol use, and stock alternative agents such as moxifloxacin or faropenem that have demonstrated non-inferior or superior efficacy when substituted for ethambutol [2][3]. The poor genotype-phenotype correlation for ethambutol (65% agreement) further supports phenotypic DST confirmation before committing to ethambutol-containing regimens in suspected resistant cases .

Preclinical Drug Discovery Using Ethambutol as a Benchmark Comparator

Ethambutol serves as the established benchmark comparator for evaluating novel antitubercular agents targeting cell wall synthesis. The SQ109 development program demonstrated that ethambutol-containing HRZE regimens achieve baseline lung CFU reduction in murine models, against which new candidates can be measured (e.g., SQ109 achieved 1.5 log10 superior reduction) [1]. Similarly, ethambutol analog screening programs have established that 2- to 14-fold potency improvements over ethambutol against pre-XDR strains represent meaningful advancement [2]. Research laboratories and contract research organizations should procure pharmacopoeial-grade (S,S)-(+)-ethambutol with certified enantiomeric purity as the reference standard for all such comparative studies [3].

Quality Control and Regulatory Compliance for Ethambutol API Procurement

Procurement specifications for ethambutol active pharmaceutical ingredient (API) must mandate enantiomeric purity testing, given that the (R,R)-(−)-enantiomer is not only inactive but actively toxic (causing blindness) [1]. Chiral HPLC with circular dichroism detection is the validated method for confirming absolute stereochemistry and quantifying enantiomeric excess [2]. Any supplier substitution with racemic material or material of unverified chiral purity would introduce predictable and avoidable ocular toxicity risk, representing both a patient safety failure and a regulatory non-compliance issue [3]. Certificates of analysis must include specific optical rotation and/or chiral purity data.

Quote Request

Request a Quote for Ethambutol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.